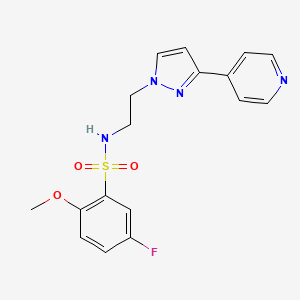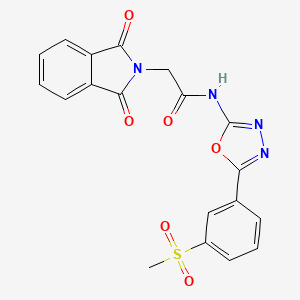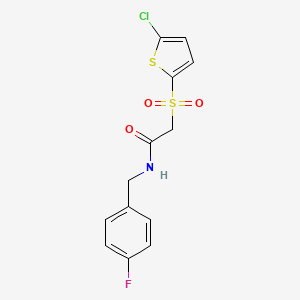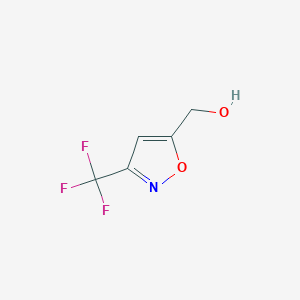![molecular formula C17H20FN3OS B2959462 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one CAS No. 1221715-38-3](/img/structure/B2959462.png)
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a sulfanyl group, a piperidinyl group, and a dihydropyrimidinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl group would likely contribute to the compound’s polarity, while the piperidinyl group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfanyl group could potentially make the compound susceptible to oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
An atom economic and stereoselective synthesis led to the discovery of several spiro-piperidin-4-ones, including compounds structurally related to 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one, which showed promising in vitro and in vivo activity against Mycobacterium tuberculosis. Specifically, a compound was found to be significantly more potent than isoniazid and ciprofloxacin in reducing bacterial load in lung and spleen tissues, highlighting its potential as an antimycobacterial agent (Kumar et al., 2008).
Corrosion Inhibition
Piperidine derivatives, sharing a structural framework with this compound, have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations indicated these compounds could effectively inhibit corrosion, suggesting their utility in protecting metal surfaces against degradation (Kaya et al., 2016).
Antitumor Activity
The synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes, which include molecules similar to this compound, demonstrated potent cytotoxic activity against several tumor cell lines. This research points to the potential application of these compounds in cancer treatment, highlighting their ability to inhibit tumor growth without causing undesirable effects in mice models (Naito et al., 2005).
Neurokinin NK2 Receptor Antagonism
Optimization of NK2 receptor affinity in a series of sulfur derivatives has led to the identification of compounds, structurally akin to this compound, as highly potent and orally active neurokinin NK2 receptor antagonists. These findings indicate potential therapeutic applications in conditions mediated by the NK2 receptor, such as asthma and bronchoconstriction (Cooper et al., 1994).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be a starting point for further investigation.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-15-6-4-13(5-7-15)12-23-17-19-10-14(16(22)20-17)11-21-8-2-1-3-9-21/h4-7,10H,1-3,8-9,11-12H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQALLJKXCTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(NC2=O)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2959383.png)
![5-cyclopropyl-N-[(5-cyclopropylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2959384.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)

![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B2959399.png)

![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)
